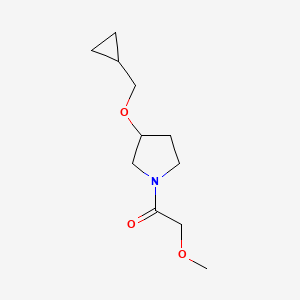

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

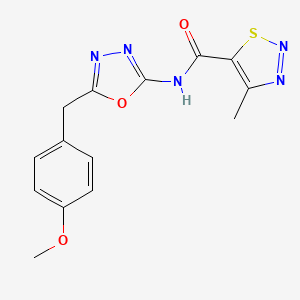

The compound “1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The cyclopropylmethoxy and methoxyethanone groups are attached to this pyrrolidine ring.

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. Pyrrolidine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .Scientific Research Applications

Chemical Inhibitors and Corrosion Protection

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, by virtue of its structural components, can be related to the broader category of quinoline derivatives known for their anticorrosive properties. Quinoline and its derivatives have been extensively studied for their efficacy in protecting metals against corrosion. These compounds effectively form stable chelating complexes with metallic surfaces through coordination bonding, attributing to their polar substituents like hydroxyl, methoxy, and amino groups. Such attributes suggest potential research avenues for 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone in corrosion inhibition applications, exploring its binding efficacy and protective capabilities on metallic surfaces (Verma et al., 2020).

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a significant structural feature of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, is a versatile scaffold in medicinal chemistry. It is extensively utilized in the synthesis of compounds for treating various diseases due to its ability to efficiently explore the pharmacophore space owing to sp3-hybridization. The pyrrolidine ring's non-planarity and contribution to the stereochemistry of molecules enhance the three-dimensional coverage of compounds, which is crucial for the development of novel biologically active compounds. This review underscores the importance of the pyrrolidine scaffold in drug discovery, providing a comprehensive analysis of bioactive molecules with pyrrolidine derivatives, including their synthesis, structure-activity relationship (SAR), and biological profiles (Li Petri et al., 2021).

Synthesis and Applications in Organic Chemistry

The structural complexity and unique properties of pyrrolidine and its derivatives, including 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, open up various synthetic pathways and applications in organic chemistry. These compounds are integral to the development of novel synthetic strategies and catalysts. Research on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds highlights the application of pyrrolidine derivatives in catalysis, showcasing their role in facilitating complex chemical reactions. Such studies not only contribute to the advancement of organic synthesis methodologies but also underscore the potential of pyrrolidine derivatives in enhancing the efficiency and selectivity of chemical transformations (Parmar et al., 2023).

Mechanism of Action

properties

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-methoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-14-8-11(13)12-5-4-10(6-12)15-7-9-2-3-9/h9-10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHTVNXTKLILLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)OCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2723162.png)

![2-Phenylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B2723164.png)

![Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2723165.png)

![2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2723167.png)

![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2723169.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide](/img/structure/B2723176.png)

![N-allyl-2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2723183.png)